molecular formula C14H29IO B14210162 14-Iodotetradecan-1-ol CAS No. 824404-38-8

14-Iodotetradecan-1-ol

Cat. No.: B14210162
CAS No.: 824404-38-8
M. Wt: 340.28 g/mol
InChI Key: QTGZKLDNGOPXCP-UHFFFAOYSA-N
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Description

14-Iodotetradecan-1-ol (C₁₄H₂₉IO) is a long-chain primary alcohol characterized by a hydroxyl group (-OH) at the first carbon and an iodine atom (-I) at the 14th carbon of a tetradecane backbone.

Properties

CAS No.

824404-38-8

Molecular Formula

C14H29IO

Molecular Weight

340.28 g/mol

IUPAC Name

14-iodotetradecan-1-ol

InChI

InChI=1S/C14H29IO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2

InChI Key

QTGZKLDNGOPXCP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCI)CCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Tetradecan-1-ol: One common method to prepare 14-iodotetradecan-1-ol involves the halogenation of tetradecan-1-ol.

    Industrial Production Methods: Industrially, the compound can be synthesized through the iodination of tetradecan-1-ol using iodine and red phosphorus under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaOH, KCN, NH3

Major Products:

    Oxidation: Tetradecanal, Tetradecanoic acid

    Reduction: Tetradecane

    Substitution: Tetradecanol derivatives

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular features of 14-Iodotetradecan-1-ol and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
14-Iodotetradecan-1-ol C₁₄H₂₉IO ~340 -OH (C1), -I (C14) Terminal iodine, long hydrophobic chain
1-Tetradecanol C₁₄H₃₀O 214.39 -OH (C1) Simple primary alcohol
Dodecan-1-ol C₁₂H₂₆O 186.33 -OH (C1) Shorter chain (C12)
Heptadecan-1-ol C₁₇H₃₆O 256.47 -OH (C1) Longer chain (C17), non-hazardous
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol C₁₀H₂₃NO₅ 237.30 -OH (C1), ethers (C3,6,9,12), -NH₂ (C14) Polar ether linkages, amino group

Key Observations :

  • Chain Length: Longer chains (e.g., heptadecanol) increase hydrophobicity and molecular weight but reduce volatility .
  • Substituents: The iodine atom in 14-Iodotetradecan-1-ol significantly elevates molecular weight compared to non-halogenated analogs like 1-tetradecanol.
  • Polarity: Ether- and amino-substituted derivatives (e.g., 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol) exhibit higher polarity due to oxygen and nitrogen atoms, enhancing water solubility compared to purely aliphatic alcohols .

Physicochemical Properties

Boiling/Melting Points:
  • 1-Tetradecanol: Melting point ~38°C, boiling point ~263°C .
  • Dodecan-1-ol : Lower melting point (~24°C) due to shorter chain .
  • 14-Iodotetradecan-1-ol: Expected higher melting/boiling points than 1-tetradecanol due to iodine’s molecular weight and polarizability.
Solubility:
  • Non-halogenated alcohols (e.g., 1-tetradecanol) are sparingly soluble in water but miscible in organic solvents .
  • Iodinated analogs likely show reduced aqueous solubility due to iodine’s hydrophobic nature.
  • Ether-containing analogs (e.g., 3,6,9,12-Tetraoxatetradecan-1-ol) demonstrate improved water solubility from ether oxygen hydrogen bonding .

Hazard and Reactivity Profiles

Compound Hazard Classification Key Risks
14-Iodotetradecan-1-ol Inferred: Potential irritant Iodine may pose toxicity risks; unstable under strong bases/oxidizers
1-Tetradecanol Not classified as hazardous Low acute toxicity, non-irritating
Dodecan-1-ol Classified (flammable, irritant) Combustible; skin/eye irritation
Heptadecan-1-ol Non-hazardous Safe for handling and storage

Reactivity Notes:

  • The iodine in 14-Iodotetradecan-1-ol may act as a leaving group, making it reactive in alkylation or nucleophilic substitution reactions compared to non-halogenated alcohols .
  • Ether- and amino-substituted alcohols (e.g., 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol) show stability in aqueous solutions but may degrade under acidic conditions .

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